1-(3-Methoxybenzoyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
It is known that piperazine compounds, which this molecule is a derivative of, generally target parasites, particularly roundworms and pinworms .
Mode of Action
Piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
It is known that piperazine compounds interfere with the function of the parasite’s nerve cells, leading to paralysis .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that the compound would lead to the paralysis and subsequent expulsion of parasites from the host body .
Preparation Methods
The synthesis of 1-(3-Methoxybenzoyl)piperazine hydrochloride typically involves the reaction of 3-methoxybenzoic acid with piperazine in the presence of a coupling reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol. After the reaction is complete, the product is purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also incorporate microwave-assisted synthesis to reduce reaction times and improve product purity .
Chemical Reactions Analysis
1-(3-Methoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-Methoxybenzoyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
1-(3-Methoxybenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Methoxybenzyl)piperazine hydrochloride
- 1-(3-Chlorobenzoyl)piperazine hydrochloride
- 1-(4-Methoxybenzoyl)piperazine hydrochloride
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
(3-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJWRZINTYXALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.